molecular formula C21H22N6O4 B2534359 4-amino-2-[4-(2-furylcarbonyl)piperazino]-N~5~-(4-methoxyphenyl)-5-pyrimidinecarboxamide CAS No. 1251697-00-3

4-amino-2-[4-(2-furylcarbonyl)piperazino]-N~5~-(4-methoxyphenyl)-5-pyrimidinecarboxamide

Cat. No. B2534359
CAS RN: 1251697-00-3
M. Wt: 422.445
InChI Key: HVCPMIZPLQIPFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which it’s used. Compounds with similar structures have been used in a variety of reactions, including those involving antimicrobial activity .

Scientific Research Applications

Anti-Inflammatory and Analgesic Agents

Research has identified compounds derived from the structural framework of 4-amino-2-[4-(2-furylcarbonyl)piperazino]-N5-(4-methoxyphenyl)-5-pyrimidinecarboxamide as effective anti-inflammatory and analgesic agents. These derivatives have been shown to inhibit cyclooxygenase-1 and -2 (COX-1/COX-2), demonstrating significant analgesic and anti-inflammatory activities in preclinical models. Such findings suggest their potential in developing new therapeutic agents for treating pain and inflammation-related conditions (Abu‐Hashem et al., 2020).

Antimicrobial Activities

Some derivatives synthesized from this chemical scaffold have exhibited good to moderate antimicrobial activities against various microorganisms. This highlights the potential for developing new antimicrobial agents to combat resistant bacterial strains, an ongoing challenge in the field of infectious diseases (Bektaş et al., 2007).

Fluorescent Ligands for Receptor Imaging

Derivatives containing the 4-amino-2-[4-(2-furylcarbonyl)piperazino]-N5-(4-methoxyphenyl)-5-pyrimidinecarboxamide moiety have been developed as environment-sensitive fluorescent ligands for the human 5-HT1A receptors. These compounds exhibit high receptor affinity and distinctive fluorescence properties, offering a promising tool for visualizing 5-HT1A receptors in biological research and potentially aiding in the diagnosis of related neurological disorders (Lacivita et al., 2009).

HIV-1 Reverse Transcriptase Inhibitors

In the field of antiviral research, analogues featuring this core structure have been evaluated for their ability to inhibit HIV-1 reverse transcriptase. Such studies have led to the identification of compounds that significantly enhance potency against HIV-1, contributing to the development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for treating HIV/AIDS (Romero et al., 1994).

Cytotoxicity Against Cancer Cells

Research into the cytotoxicity of related derivatives has uncovered their potential in targeting cancer cells. This work is foundational for cancer therapy research, where the goal is to discover new compounds that can selectively kill cancer cells with minimal side effects (Hassan et al., 2014).

properties

IUPAC Name

4-amino-2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O4/c1-30-15-6-4-14(5-7-15)24-19(28)16-13-23-21(25-18(16)22)27-10-8-26(9-11-27)20(29)17-3-2-12-31-17/h2-7,12-13H,8-11H2,1H3,(H,24,28)(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCPMIZPLQIPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2N)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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